molecular formula C13H11NO B8181383 3,4-dihydrobenzo[f]quinolin-1(2H)-one

3,4-dihydrobenzo[f]quinolin-1(2H)-one

Cat. No.: B8181383
M. Wt: 197.23 g/mol
InChI Key: GLOUCKSHJJAZJH-UHFFFAOYSA-N
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Description

3,4-Dihydrobenzo[f]quinolin-1(2H)-one is a heterocyclic compound that belongs to the quinoline family This compound is characterized by a fused benzene and quinoline ring system, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydrobenzo[f]quinolin-1(2H)-one can be achieved through several methods. One common approach involves the photo-induced annulation of 6-(1,1’-biphenyl)-2-yl)pyridine-2(1H)-ones under UV light irradiation. This method yields the desired compound in high yields (82-95%) when irradiated for 3 hours . Another method involves the Bischler-Napieralski reaction, where phenylethanols and nitriles undergo tandem annulation to form the quinoline ring system .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydrobenzo[f]quinolin-1(2H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups within the compound.

Common Reagents and Conditions:

    Oxidation: Oxidative transformations can be achieved using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction reactions often involve the use of hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can be carried out using halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different chemical and biological properties.

Mechanism of Action

The mechanism of action of 3,4-dihydrobenzo[f]quinolin-1(2H)-one involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 3,4-Dihydrobenzo[f]quinolin-1(2H)-one is unique due to its specific ring fusion and functional groups, which impart distinct chemical reactivity and biological activity. Its luminescence properties and potential therapeutic applications further distinguish it from other similar compounds.

Properties

IUPAC Name

3,4-dihydro-2H-benzo[f]quinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c15-12-7-8-14-11-6-5-9-3-1-2-4-10(9)13(11)12/h1-6,14H,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLOUCKSHJJAZJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C1=O)C3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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